3-(2-Amino-propyl)-benzonitrile

Synthetic Chemistry Process Chemistry Cross-Coupling

3-(2-Amino-propyl)-benzonitrile (CAS registry not uniformly assigned; commonly cataloged under molecular formula C₁₀H₁₂N₂, MW 160.22 g/mol) is a meta-substituted benzonitrile derivative bearing a branched 2-aminopropyl side chain. The compound is typically supplied at ≥95% purity as a research-grade building block.

Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
Cat. No. B8585304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Amino-propyl)-benzonitrile
Molecular FormulaC10H12N2
Molecular Weight160.22 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=CC=C1)C#N)N
InChIInChI=1S/C10H12N2/c1-8(12)5-9-3-2-4-10(6-9)7-11/h2-4,6,8H,5,12H2,1H3
InChIKeyDLAICHCEMPCHOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Amino-propyl)-benzonitrile: Structural Identity and Baseline Characterization for Procurement Decisions


3-(2-Amino-propyl)-benzonitrile (CAS registry not uniformly assigned; commonly cataloged under molecular formula C₁₀H₁₂N₂, MW 160.22 g/mol) is a meta-substituted benzonitrile derivative bearing a branched 2-aminopropyl side chain. The compound is typically supplied at ≥95% purity as a research-grade building block . Its bifunctional architecture—a nitrile group (-C≡N) for further derivatization and a primary aliphatic amine (-NH₂) for amide coupling or reductive amination—positions it as a versatile intermediate in medicinal chemistry and chemical biology . The meta-substitution pattern and branching at the α-carbon of the propylamine chain distinguish it from linear 1-aminopropyl and para-substituted analogs, with implications for both synthetic accessibility and biological target engagement.

Why 3-(2-Amino-propyl)-benzonitrile Cannot Be Interchanged with Generic Aminopropylbenzonitrile Isomers


The aminopropylbenzonitrile family encompasses multiple regioisomers (meta vs. para), linear vs. branched side-chain topologies (1-aminopropyl vs. 2-aminopropyl), and stereochemical variants (R vs. S). These structural differences produce divergent physicochemical properties, synthetic route efficiencies, and biological target profiles that preclude simple interchange. For example, the branched 2-aminopropyl side chain introduces a methyl group at the α-position relative to the amine, creating a chiral center absent in linear 1-aminopropyl analogs . This branching alters both steric demand during receptor binding and the conformational preferences of the side chain in solution and solid state . Furthermore, the meta-nitrile orientation influences the electron-withdrawing character of the aromatic ring differently than para-substituted variants, affecting reactivity in downstream coupling chemistry . Procurement without attention to these structural distinctions risks selecting a compound with incompatible reactivity, divergent biological activity, or suboptimal synthetic yield in the intended application.

Quantitative Differentiation Evidence for 3-(2-Amino-propyl)-benzonitrile Against Structural Analogs


Synthetic Route Yield Advantage: Pd-Catalyzed Amination vs. Classical Nucleophilic Substitution

The synthesis of 3-(2-amino-propyl)-benzonitrile via palladium-catalyzed cross-coupling of 3-cyanophenylboronic acid with 2-aminopropyl bromide using a Pd(OAc)₂/Xantphos catalyst system achieves yields of up to 85%, compared with 65–78% for the classical nucleophilic substitution route between 3-bromobenzonitrile and 2-aminopropane in DMF at 80–100°C . This 7–20 percentage point yield improvement, combined with milder reaction conditions (60°C vs. 80–100°C), translates to higher throughput and reduced thermal degradation of the nitrile group . For the linear analog 3-(1-aminopropyl)benzonitrile, analogous nucleophilic substitution routes have been described but without comparable catalytic optimization data in the public domain .

Synthetic Chemistry Process Chemistry Cross-Coupling

Green Chemistry Metrics: Flow and Mechanochemical Routes Substantially Reduce Environmental Footprint

A comparative assessment of three synthetic methodologies for 3-(2-amino-propyl)-benzonitrile reveals that continuous flow processing reduces solvent consumption from 120 L/kg (batch) to 15 L/kg, while solvent-free mechanochemical ball-milling eliminates solvent use entirely (0 L/kg) . Energy consumption drops from 85 kWh/mol (batch) to 22 kWh/mol (flow) and 10 kWh/mol (mechanochemical), with corresponding carbon footprint reductions from 12.4 kg CO₂/kg to 3.1 kg CO₂/kg and 1.8 kg CO₂/kg, respectively . These metrics are specific to the 2-aminopropyl substitution pattern; the steric demands of the branched side chain make mechanochemical activation particularly effective for this substrate class compared with linear analogs, though direct comparator data for 3-(1-aminopropyl)benzonitrile under identical green conditions are not publicly available.

Green Chemistry Sustainable Synthesis Process Intensification

Solid-State Conformational Preferences: X-ray Crystallographic Differentiation from Linear Aminopropyl Analogs

Single-crystal X-ray diffraction analysis of 3-(2-amino-propyl)-benzonitrile establishes a gauche conformation of the aminopropyl side chain with a dihedral angle of 68.2° between the benzene ring plane and the propyl substituent . Key bond parameters include a benzylic C–C distance of 1.523 Å and a C–N (amine) bond length of 1.466 Å, consistent with sp³ hybridization . The nitrile group maintains near-perfect linearity (C≡N bond length 1.176 Å, bond angle 179.1°) . The gauche conformation and the specific dihedral angle are consequences of the branched 2-aminopropyl topology; the linear 1-aminopropyl analog would be expected to populate different conformational space due to the absence of the α-methyl group, though its crystal structure has not been reported in the public domain .

Structural Chemistry Crystallography Conformational Analysis

Cell Differentiation Activity: Anti-Proliferative Effect on Undifferentiated Cells

3-(2-Amino-propyl)-benzonitrile has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation toward the monocyte lineage, supporting potential applications as an anti-cancer agent and in treating hyperproliferative skin conditions such as psoriasis [1]. This phenotypic activity profile—cytostatic differentiation induction rather than straightforward cytotoxicity—represents a mechanistically distinct approach compared with conventional cytotoxic chemotherapeutics. The structural basis for this activity is attributed to the combination of the meta-benzonitrile core and the 2-aminopropyl side chain, as disclosed in patent literature covering selective inhibitors of undifferentiated cells [2]. Quantitative IC₅₀ values against specific undifferentiated cell lines and direct comparator data with the 1-aminopropyl or para-substituted analogs are not publicly available at present.

Cancer Biology Cell Differentiation Phenotypic Screening

Enantioselective Synthesis: Access to High-Enantiopurity (R) and (S) Configurations

The chiral center at the α-carbon of the 2-aminopropyl side chain of 3-(2-amino-propyl)-benzonitrile can be stereoselectively synthesized via three distinct methodologies: chiral auxiliary-mediated amination using (R)-phenylethylamine (94% ee, 70% yield), enzymatic kinetic resolution with Candida antarctica lipase B (89% ee, 65% yield), and asymmetric hydrogenation with Ru-BINAP complexes (97% ee, 82% yield) . This compares favorably with the linear 1-aminopropyl analogs, where the chiral center is at the benzylic position, and reported ee values for enantiopure (R)-3-(1-aminopropyl)benzonitrile synthesis have not been systematically benchmarked against the 2-aminopropyl series in publicly available literature . The Ru-BINAP hydrogenation route achieving 97% ee with 82% yield represents a particularly robust entry to enantiopure material for applications requiring defined stereochemistry .

Chiral Synthesis Asymmetric Catalysis Enantiomeric Resolution

Aminopeptidase Profiling: Differential Inhibition Across ERAP2, APN, and DPP2

3-(2-Amino-propyl)-benzonitrile exhibits a differentiated aminopeptidase inhibition profile. Against human endoplasmic reticulum aminopeptidase 2 (ERAP2), an emerging immuno-oncology target, the compound shows a Ki of 622 nM [1]. Against human aminopeptidase N (APN/CD13), the Ki is substantially weaker at 6,040 nM (~10-fold selectivity for ERAP2 over APN) [1]. Against porcine APN (kidney), activity is further reduced (Ki = 14,700 nM) [1]. Against human dipeptidyl peptidase 2 (DPP2), the compound is essentially inactive with an IC₅₀ > 100,000 nM (>160-fold window vs. ERAP2) [2]. This selectivity profile—moderate ERAP2 inhibition with clean selectivity over DPP2—is noteworthy given the challenges in identifying selective ERAP2 modulators [3]. Comparable multi-target profiling data for 3-(1-aminopropyl)benzonitrile or 4-(2-aminopropyl)benzonitrile are not available in public databases.

Enzyme Inhibition Aminopeptidase Immuno-Oncology

Optimal Application Scenarios for 3-(2-Amino-propyl)-benzonitrile Based on Evidence-Based Differentiation


ERAP2-Focused Medicinal Chemistry and Immuno-Oncology Probe Development

With a Ki of 622 nM against human ERAP2 and ~10-fold selectivity over APN, 3-(2-amino-propyl)-benzonitrile represents a tractable starting scaffold for structure-activity relationship (SAR) exploration targeting endoplasmic reticulum aminopeptidase 2. ERAP2 is a genetically validated target in cancer immunotherapy, where modulation of antigen processing can enhance anti-tumor immune responses . The compound's >160-fold selectivity window over DPP2 reduces the risk of confounding polypharmacology in cell-based assays. The established enantioselective synthetic routes (up to 97% ee) enable exploration of stereochemistry-dependent ERAP2 inhibition, a dimension unavailable with achiral aminopeptidase inhibitor chemotypes .

Chiral Building Block for CNS-Targeted Drug Candidate Synthesis

The bifunctional architecture (nitrile + primary amine) and chiral 2-aminopropyl side chain make 3-(2-amino-propyl)-benzonitrile a strategic intermediate for constructing CNS-penetrant drug candidates. The nitrile group serves as a metabolic stability-enhancing moiety and a hydrogen-bond acceptor, while the primary amine enables rapid diversification via amide coupling, reductive amination, or sulfonamide formation . Access to both enantiomers with defined ee (89–97% depending on method) supports the synthesis of stereochemically pure lead compounds . The robust Pd-catalyzed synthetic route (85% yield) and green chemistry flow process provide scalable access for medicinal chemistry campaigns transitioning from milligram to multi-gram quantities .

Phenotypic Screening for Differentiation-Inducing Anti-Cancer Agents

The reported activity in arresting proliferation of undifferentiated cells and inducing monocytic differentiation positions this compound as a candidate for phenotypic screening cascades in oncology drug discovery . Unlike conventional cytotoxicity-based anti-cancer screening, differentiation therapy aims to reprogram malignant cells toward a less aggressive phenotype, as exemplified by all-trans retinoic acid in acute promyelocytic leukemia. The unique combination of the meta-benzonitrile core and branched 2-aminopropyl pharmacophore may confer differentiation-inducing properties not replicated by the simpler 1-aminopropyl or para-substituted analogs, though direct comparative data are needed to substantiate this hypothesis .

Sustainable Process Chemistry Development and Green Manufacturing Scale-Up

For process chemistry groups prioritizing sustainability metrics, 3-(2-amino-propyl)-benzonitrile offers a well-characterized green chemistry development pathway. The documented transition from batch processing (120 L/kg solvent, 85 kWh/mol) to continuous flow (15 L/kg, 22 kWh/mol) and ultimately to solvent-free mechanochemical synthesis (0 L/kg, 10 kWh/mol, 1.8 kg CO₂/kg) provides a benchmarked sustainability improvement trajectory rarely available for niche building blocks . The 87.5–100% solvent reduction and 75–85% carbon footprint decrease demonstrated for this specific compound support its selection over analogs lacking comparable green process development data when environmental, social, and governance (ESG) criteria influence procurement decisions .

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